1-(2-Hydroxy-4-morpholinophenyl)ethanone

Catalog No.
S548528
CAS No.
404009-40-1
M.F
C12H15NO3
M. Wt
221.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxy-4-morpholinophenyl)ethanone

CAS Number

404009-40-1

Product Name

1-(2-Hydroxy-4-morpholinophenyl)ethanone

IUPAC Name

1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C12H15NO3/c1-9(14)11-3-2-10(8-12(11)15)13-4-6-16-7-5-13/h2-3,8,15H,4-7H2,1H3

InChI Key

YHKSBKQXCWHTQL-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)N2CCOCC2)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone, IC 86621, IC-86621, IC86621

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N2CCOCC2)O

Description

The exact mass of the compound 1-(2-Hydroxy-4-morpholinophenyl)ethanone is 221.10519 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. It belongs to the ontological category of aromatic ketone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-(2-Hydroxy-4-morpholinophenyl)ethanone, also known as DNA-PK inhibitor III or RT-012395, is an organic compound with the molecular formula C12H15NO3 and CAS number 404009-40-1 []. Information on its origin and specific significance in scientific research is currently limited. However, its structure suggests potential for research areas like medicinal chemistry due to the presence of a morpholine ring, a common functional group in bioactive molecules [].


Molecular Structure Analysis

The key features of 1-(2-Hydroxy-4-morpholinophenyl)ethanone's structure include:

  • A central aromatic ring (benzene) with a hydroxyl group (OH) attached at the second position and a morpholine ring (five-membered heterocycle with a nitrogen atom) attached at the fourth position [].
  • A carbonyl group (C=O) attached to the first carbon atom, forming an ethanone (ketone) functional group [].

The presence of both the hydroxyl group and the morpholine ring introduces polarity to the molecule, potentially impacting its solubility and interaction with other molecules [].


Chemical Reactions Analysis

  • Nucleophilic addition reactions: The carbonyl group can react with nucleophiles, such as amines or alcohols, to form adducts.
  • Esterification: The hydroxyl group could potentially react with carboxylic acids to form esters.
  • Aromatic substitution: The aromatic ring might undergo substitution reactions with strong electrophiles under specific conditions.

There is no current information available regarding the specific mechanism of action of 1-(2-Hydroxy-4-morpholinophenyl)ethanone. Its name, "DNA-PK inhibitor III," suggests a potential role in inhibiting the DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair []. However, further research is needed to confirm this and elucidate the detailed mechanism.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

221.10519334 g/mol

Monoisotopic Mass

221.10519334 g/mol

Heavy Atom Count

16

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

DNA-PK inhibitor III

Dates

Modify: 2023-08-15
1: Yasaei H, Gozaly-Chianea Y, Slijepcevic P. Analysis of telomere length and function in radiosensitive mouse and human cells in response to DNA-PKcs inhibition. Genome Integr. 2013 Mar 22;4(1):2. doi: 10.1186/2041-9414-4-2. PubMed PMID: 23521760; PubMed Central PMCID: PMC3614538.
2: Chandra G, Alexander V, Lee HW, Jeong LS. Improved synthesis of a DNA-dependent protein kinase inhibitor IC86621. Arch Pharm Res. 2012 Mar;35(4):639-45. doi: 10.1007/s12272-012-0407-1. Epub 2012 May 3. PubMed PMID: 22553056.
3: Yasaei H, Slijepcevic P. Defective Artemis causes mild telomere dysfunction. Genome Integr. 2010 May 26;1(1):3. doi: 10.1186/2041-9414-1-3. PubMed PMID: 20678254; PubMed Central PMCID: PMC2907561.
4: Peddi P, Loftin CW, Dickey JS, Hair JM, Burns KJ, Aziz K, Francisco DC, Panayiotidis MI, Sedelnikova OA, Bonner WM, Winters TA, Georgakilas AG. DNA-PKcs deficiency leads to persistence of oxidatively induced clustered DNA lesions in human tumor cells. Free Radic Biol Med. 2010 May 15;48(10):1435-43. doi: 10.1016/j.freeradbiomed.2010.02.033. Epub 2010 Mar 1. PubMed PMID: 20193758; PubMed Central PMCID: PMC2901171.
5: Yang ES, Wang H, Jiang G, Nowsheen S, Fu A, Hallahan DE, Xia F. Lithium-mediated protection of hippocampal cells involves enhancement of DNA-PK-dependent repair in mice. J Clin Invest. 2009 May;119(5):1124-35. PubMed PMID: 19425167; PubMed Central PMCID: PMC2673855.
6: Bailey SM, Brenneman MA, Halbrook J, Nickoloff JA, Ullrich RL, Goodwin EH. The kinase activity of DNA-PK is required to protect mammalian telomeres. DNA Repair (Amst). 2004 Mar 4;3(3):225-33. PubMed PMID: 15177038.
7: Allen C, Halbrook J, Nickoloff JA. Interactive competition between homologous recombination and non-homologous end joining. Mol Cancer Res. 2003 Oct;1(12):913-20. PubMed PMID: 14573792.

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